

Hexyl crotonate CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Hexyl crotonate	
Cat. No.:	B161946	Get Quote

Hexyl Crotonate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl crotonate, systematically known as hexyl but-2-enoate, is an organic ester recognized for its characteristic fruity and green aroma.[1] While its primary applications are in the flavor and fragrance industries, its chemical structure, featuring a reactive α,β -unsaturated ester moiety, makes it a compound of interest for further research and potential applications in organic synthesis and materials science. This document provides a comprehensive technical guide to the properties, synthesis, and safety data of **hexyl crotonate**.

Chemical Identification

Identifier	Value
IUPAC Name	hexyl but-2-enoate[1]
CAS Number	19089-92-0[1]
Alternative CAS Number	1617-25-0 (for the E-isomer)
Molecular Formula	C10H18O2[1]
Molecular Weight	170.25 g/mol [1]
Canonical SMILES	CCCCCCC(=0)C=CC[1]
InChl Key	MZNHUHNWGVUEAT-UHFFFAOYSA-N[1]

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for **hexyl crotonate**.

Property	Value	Reference(s)
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	213-215 °C at 760 mmHg	[2]
Density	0.885-0.891 g/mL at 20°C	[1]
Refractive Index	1.438-1.440 at 20°C	[1]
Flash Point	88.89 °C (192.00 °F) TCC	[2]
Solubility	Insoluble in water; soluble in ethanol and most fixed oils.	[1]
Vapor Pressure	0.146 mmHg at 25 °C (estimated)	[2]
logP (o/w)	3.973 (estimated)	[2]
Oral LD50 (rat)	> 5000 mg/kg	[3]
Dermal LD50 (rabbit)	> 5000 mg/kg	[3]

Spectroscopic Data

Spectroscopy	Data	Reference(s)
¹H NMR (CDCl₃)	δ 7.01–6.92 (m, 1H, olefinic), 5.87–5.83 (m, 1H, olefinic), 4.11 (t, 2H, –O–CH ₂ –, J = 6.8 Hz), 1.88 (dd, 3H, vinyl CH ₃ , J = 6.8, 1.6 Hz), 1.66–1.58 (m, 2H), 1.40–1.30 (m, 6H), 0.91 (t, 3H, terminal CH ₃ , J = 6.8 Hz)	[1]
¹³ C NMR (100 MHz, CDCl ₃)	δ 167.1 (C=O), 144.6 (C=C–CO), 134.5 (C=C–H), 130.2, 64.4 (O–CH ₂), 31.5, 28.7, 25.7, 22.6, 14.0 (alkyl carbons)	[1]
Infrared (IR)	ν(C=O) ~1710 cm ⁻¹ , ν(C=C) ~1640 cm ⁻¹	[1]

Experimental Protocols Synthesis of Hexyl Crotonate via Fischer Esterification

The most common and established method for synthesizing **hexyl crotonate** is the Fischer esterification of crotonic acid with hexanol, using an acid catalyst.[1] The following protocol is a representative procedure adapted from established esterification methods.[4][5][6]

Materials:

- Crotonic acid
- n-Hexanol
- Toluene
- p-Toluenesulfonic acid (PTSA) or concentrated Sulfuric Acid
- 5% Sodium carbonate solution.

- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for reflux with a Dean-Stark trap, distillation, and liquid-liquid extraction.

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine crotonic acid, a molar excess of n-hexanol (e.g., 1.5 to 2 equivalents), and a suitable volume of toluene to facilitate azeotropic removal of water.
- Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approximately 1-2 mol% relative to the crotonic acid).
- Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until the theoretical amount of water has been collected, indicating the reaction is complete. This typically takes several hours.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the acid catalyst and remove any unreacted crotonic acid.
 - Wash the organic layer with water and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.
- Purification: Remove the toluene and excess hexanol via distillation. The final product, hexyl
 crotonate, can be further purified by vacuum distillation.

Logical Relationships and Diagrams

The synthesis of **hexyl crotonate** via Fischer esterification can be represented by the following reaction scheme:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy Hexyl crotonate | 19089-92-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. cerritos.edu [cerritos.edu]
- 4. Cyclohexyl crotonate synthesis chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Hexyl crotonate CAS number and IUPAC name].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161946#hexyl-crotonate-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com